REACTION_CXSMILES
|
F[C:2]1[N:9]=[CH:8][CH:7]=[C:6]([I:10])[C:3]=1[CH:4]=O.[NH:11]([C:13]1[CH:14]=[C:15]([S:19]([NH2:22])(=[O:21])=[O:20])[CH:16]=[CH:17][CH:18]=1)[NH2:12]>CN1C(=O)CCC1>[I:10][C:6]1[CH:7]=[CH:8][N:9]=[C:2]2[N:11]([C:13]3[CH:14]=[C:15]([S:19]([NH2:22])(=[O:21])=[O:20])[CH:16]=[CH:17][CH:18]=3)[N:12]=[CH:4][C:3]=12
|
Name
|
|
Quantity
|
1.05 g
|
Type
|
reactant
|
Smiles
|
FC1=C(C=O)C(=CC=N1)I
|
Name
|
|
Quantity
|
800 mg
|
Type
|
reactant
|
Smiles
|
N(N)C=1C=C(C=CC1)S(=O)(=O)N
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
CN1CCCC1=O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
185 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was flushed with argon
|
Type
|
CUSTOM
|
Details
|
securely capped
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was cooled to room temperature
|
Type
|
ADDITION
|
Details
|
slowly added to a rapidly stirred solution of diethyl ether (430 mL)
|
Type
|
FILTRATION
|
Details
|
The resulting solid material was filtered
|
Type
|
CUSTOM
|
Details
|
The yellow crystals precipitated out
|
Type
|
FILTRATION
|
Details
|
were collected by vacuum filtration
|
Reaction Time |
18 h |
Name
|
|
Type
|
product
|
Smiles
|
IC1=C2C(=NC=C1)N(N=C2)C=2C=C(C=CC2)S(=O)(=O)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 425 mg | |
YIELD: PERCENTYIELD | 16.42% | |
YIELD: CALCULATEDPERCENTYIELD | 25.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |